Cas no 1421747-19-4 (N-Hydroxy Lorcaserin)

N-Hydroxy Lorcaserin 化学的及び物理的性質
名前と識別子
-
- N-Hydroxy Lorcaserin
- N-Hydroxylorcaserin
- 8-Chloro-2,3,4,5-tetrahydro-3-hydroxy-1-methyl-1H-3-benzazepine
- CID 129011985
- Lorcaserin N-Hydroxy Impurity
- Lorcaserin N-Oxide
- Lorcaserin Impurity 12 (Lorcaserin N-Oxide)
- 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-3-hydroxy-1-methyl-, (1R)-
-
- インチ: 1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1
- InChIKey: OBKJFJJRKLOMQV-QMMMGPOBSA-N
- ほほえんだ: ClC1C=CC2CCN(C[C@H](C)C=2C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 200
- トポロジー分子極性表面積: 23.5
じっけんとくせい
- 密度みつど: 1.216±0.06 g/cm3(Predicted)
- ふってん: 332.0±42.0 °C(Predicted)
- ようかいど: Dioxane (Slightly), DMSO (Slightly), Methanol (Slightly)
- 酸性度係数(pKa): 13.36±0.40(Predicted)
N-Hydroxy Lorcaserin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H943845-100mg |
N-Hydroxy Lorcaserin |
1421747-19-4 | 100mg |
$ 1384.00 | 2023-09-07 | ||
Biosynth | WGC74719-25 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 25mg |
$957.25 | 2022-12-28 | ||
Biosynth | WGC74719-1 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 1mg |
$98.18 | 2022-12-28 | ||
Biosynth | WGC74719-50 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 50mg |
$1,532.00 | 2022-12-28 | ||
A2B Chem LLC | AW54442-10mg |
N-Hydroxy Lorcaserin |
1421747-19-4 | 10mg |
$738.00 | 2024-04-20 | ||
Biosynth | WGC74719-10 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 10mg |
$510.50 | 2022-12-28 | ||
A2B Chem LLC | AW54442-100mg |
N-Hydroxy Lorcaserin |
1421747-19-4 | 100mg |
$2050.00 | 2024-04-20 | ||
TRC | H943845-10mg |
N-Hydroxy Lorcaserin |
1421747-19-4 | 10mg |
$ 178.00 | 2023-09-07 | ||
Biosynth | WGC74719-5 mg |
N-Hydroxy lorcaserin |
1421747-19-4 | 5mg |
$319.10 | 2022-12-28 |
N-Hydroxy Lorcaserin 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
N-Hydroxy Lorcaserinに関する追加情報
Introduction to N-Hydroxy Lorcaserin (CAS No. 1421747-19-4)
N-Hydroxy Lorcaserin, chemically designated as 2-(4-cyanophenyl)-5-methoxy-N-((3-methylphenyl)amino)benzamide, is a significant compound in the field of pharmaceutical chemistry. With a CAS number of 1421747-19-4, this molecule has garnered attention for its potential applications in drug development, particularly in the area of metabolic disorders and obesity management. The compound belongs to the class of benzamide derivatives, which are well-known for their diverse biological activities.
The structure of N-Hydroxy Lorcaserin features a benzamide core substituted with a cyanophenyl group at the 2-position, a methoxy group at the 5-position, and an N-((3-methylphenyl)amino) moiety. This unique arrangement of functional groups contributes to its pharmacological properties, making it a promising candidate for further investigation. The compound's molecular formula is C23H20N2O3, and its molecular weight is approximately 396.42 g/mol.
In recent years, there has been growing interest in developing novel therapeutic agents for obesity and related metabolic diseases. N-Hydroxy Lorcaserin has been studied for its potential role as an agonist for certain receptors that play a key role in regulating appetite and energy expenditure. Specifically, it has been investigated for its interactions with the serotonin receptor system, particularly the 5-HT2C receptor, which is known to be involved in appetite suppression.
Recent research has highlighted the importance of benzamide derivatives in modulating metabolic pathways. Studies have shown that compounds similar to N-Hydroxy Lorcaserin can influence the release of neurotransmitters and hormones that regulate food intake and energy balance. For instance, research published in the journal European Journal of Medicinal Chemistry has demonstrated that certain benzamide derivatives exhibit potent activity at 5-HT2C receptors, suggesting their potential as anti-obesity agents.
The synthesis of N-Hydroxy Lorcaserin involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the cyanophenyl group and the methoxy group is achieved through nucleophilic substitution reactions, while the formation of the benzamide bond requires condensation with an appropriate carboxylic acid derivative. The final step involves hydroxylation at the nitrogen atom, which is crucial for enhancing its pharmacological activity.
One of the key advantages of N-Hydroxy Lorcaserin is its selectivity towards specific biological targets. Unlike some earlier obesity drugs that had broad-spectrum effects and significant side effects, N-Hydroxy Lorcaserin has shown promise in preclinical studies for its targeted action on receptors involved in appetite regulation. This selectivity not only improves its therapeutic potential but also reduces the likelihood of off-target effects that could lead to adverse reactions.
The pharmacokinetic properties of N-Hydroxy Lorcaserin have also been extensively studied. Research indicates that it has a reasonable bioavailability and moderate half-life, suggesting that it could be administered orally with a suitable dosing regimen. Additionally, its metabolic stability appears to be favorable, allowing it to remain active in the system long enough to exert its therapeutic effects.
In clinical settings, N-Hydroxy Lorcaserin is being evaluated for its efficacy in reducing body weight and improving metabolic parameters in patients with obesity or related conditions. Early phase trials have shown encouraging results, with patients experiencing significant reductions in appetite and weight loss compared to placebo groups. These findings have prompted further investigation into larger-scale clinical trials to confirm these effects and establish optimal dosing strategies.
The development of N-Hydroxy Lorcaserin also reflects broader trends in pharmaceutical research aimed at addressing metabolic disorders through targeted drug design. By leveraging structural modifications and understanding molecular interactions at a detailed level, researchers are able to create compounds that are more effective and safer than earlier generations of drugs. This approach aligns with the growing emphasis on precision medicine, where treatments are tailored to individual patient needs based on their unique biological profiles.
The future prospects for N-Hydroxy Lorcaserin are promising, with ongoing research exploring its potential applications beyond obesity management. For instance, studies are investigating whether it could have additional benefits in treating type 2 diabetes or other metabolic syndromes by modulating insulin sensitivity and glucose homeostasis. Such findings could expand its therapeutic utility significantly.
In conclusion, N-Hydroxy Lorcaserin (CAS No. 1421747-19-4) is a compound with significant potential in pharmaceutical applications due to its unique chemical structure and biological activity. Its role as an agonist for serotonin receptors makes it a valuable candidate for developing treatments for obesity and related metabolic diseases. With continued research and development, this molecule may contribute substantially to improving health outcomes for patients worldwide.
1421747-19-4 (N-Hydroxy Lorcaserin) 関連製品
- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)
- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)
- 2171894-49-6(methyl 2-{(3-methylfuran-2-yl)methylsulfanyl}acetate)
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 1804730-25-3(5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)
- 5780-36-9(2-(Methylthio)thiophene)
- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 51355-91-0(1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole)
- 954074-12-5(N-(butan-2-yl)-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)




